molecular formula C16H20N4OS B12773519 4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- CAS No. 89665-75-8

4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo-

Cat. No.: B12773519
CAS No.: 89665-75-8
M. Wt: 316.4 g/mol
InChI Key: RNSMMMWZHYTELS-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- is a heterocyclic compound that contains a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- is unique due to its specific structural features that confer distinct chemical reactivity and biological activity

Properties

CAS No.

89665-75-8

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C16H20N4OS/c1-12-4-2-3-5-14(12)20-8-6-19(7-9-20)11-13-10-17-16(22)18-15(13)21/h2-5,10H,6-9,11H2,1H3,(H2,17,18,21,22)

InChI Key

RNSMMMWZHYTELS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CNC(=S)NC3=O

Origin of Product

United States

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